アルフルチニブ
概要
科学的研究の応用
Alflutinib has significant applications in scientific research, particularly in the field of oncology. It is used to study the treatment of NSCLC with EGFR mutations. Clinical trials have demonstrated its efficacy in patients with advanced NSCLC, showing promising results in terms of safety, tolerability, and pharmacokinetics . Additionally, its role as a CYP3A4 inducer makes it valuable for studying drug-drug interactions and enzyme induction .
作用機序
アルフルチニブは、細胞の増殖と生存を調節するシグナル伝達経路に関与するEGFRチロシンキナーゼの活性を阻害することによって効果を発揮します。 アルフルチニブは、EGFR感作変異とT790M耐性変異の両方を標的とすることにより、シグナル伝達経路を効果的に遮断し、腫瘍の増殖と進行を阻害します .
類似化合物の比較
アルフルチニブは、オシメルチニブなどの他のEGFR阻害剤と頻繁に比較されます。 両方の化合物はEGFR変異を標的とするが、アルフルチニブは前臨床試験でより優れた安全性と忍容性のプロファイルを示した . さらに、アルフルチニブの代謝物であるAST5902は、類似の抗腫瘍活性を示し、治療の可能性をさらに高めます . 他の類似の化合物には、エルロチニブ、ゲフィチニブ、アファチニブなどがあり、それぞれががん治療において独自の特性と用途を持っています .
将来の方向性
生化学分析
Biochemical Properties
Alflutinib is metabolized mainly by the enzyme CYP3A4, which catalyzes the formation of its active metabolite AST5902 . Alflutinib does not inhibit CYP isozymes but can induce CYP3A4 in human hepatocytes .
Cellular Effects
Alflutinib inhibits both EGFR-sensitive mutations and T790M mutations . This inhibition of EGFR leads to a decrease in cellular proliferation and an increase in apoptosis, thereby reducing the growth of cancer cells .
Molecular Mechanism
Alflutinib exerts its effects at the molecular level by binding to the ATP-binding site of EGFR, thereby inhibiting the activation of the receptor and downstream signaling pathways . This results in a decrease in cellular proliferation and an increase in apoptosis .
Temporal Effects in Laboratory Settings
Alflutinib exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .
Dosage Effects in Animal Models
It is known that Alflutinib exhibits a dose-dependent increase in the apparent clearance .
Metabolic Pathways
Alflutinib is primarily metabolized by CYP3A4 to form its active metabolite AST5902 . This metabolite also contributes to the in vivo pharmacological activity of Alflutinib .
Transport and Distribution
It is known that Alflutinib is primarily metabolized in the liver .
Subcellular Localization
As a small molecule inhibitor, Alflutinib is likely to be distributed throughout the cell where it can interact with its target, EGFR .
準備方法
アルフルチニブの合成は、中間体の調製から始まる複数の段階を伴います。 重要なステップの1つは、トリエチルアミン(TEA)とジクロロメタン(DCM)の存在下で、ALFT-012とアクリロイルクロリドを反応させてアルフルチニブを生成することです . 工業生産方法では、通常、これらの反応条件を最適化して、高収率と高純度を確保します。
化学反応の分析
アルフルチニブは、主にシトクロムP450酵素、特にCYP3A4による代謝を含むさまざまな化学反応を受けます。 この代謝により、主要な代謝物であるAST5902が生成されます . アルフルチニブはCYPアイソザイムを阻害しませんが、ヒト肝細胞でCYP3A4を誘導することができます . これらの反応で使用される一般的な試薬と条件には、肝ミクロソームとリファンピシンなどの特定の誘導剤が含まれます .
科学研究への応用
アルフルチニブは、特に腫瘍学の分野において、科学研究に重要な応用があります。これは、EGFR変異を有するNSCLCの治療を研究するために使用されます。 臨床試験では、進行期NSCLC患者におけるアルフルチニブの有効性が実証され、安全性、忍容性、薬物動態の点で有望な結果が得られています . さらに、アルフルチニブはCYP3A4誘導剤としての役割を果たすため、薬物相互作用と酵素誘導の研究に役立ちます .
類似化合物との比較
Alflutinib is often compared with other EGFR inhibitors like osimertinib. Both compounds target EGFR mutations, but Alflutinib has shown a better safety and tolerability profile in preclinical studies . Additionally, Alflutinib’s metabolite, AST5902, exhibits similar antitumor activity, further enhancing its therapeutic potential . Other similar compounds include erlotinib, gefitinib, and afatinib, each with unique properties and applications in cancer therapy .
特性
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKOONMJXNWOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1869057-83-9 | |
Record name | Aflutinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alflutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16087 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FURMONERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。